1-Oxaspiro[4.5]decan-4-ol
Description
Contextual Significance of Spirocyclic Compounds in Organic Synthesis
Spirocyclic compounds are fascinating scaffolds for synthetic chemists due to their privileged ring systems and effectiveness in drug discovery. researchgate.net Their inherent three-dimensionality and conformational rigidity allow for more effective interaction with the active sites of various biological targets compared to their planar counterparts. researchgate.net This has led to a surge of interest in developing new and efficient methods for their synthesis. soton.ac.uk Spirocycles are found in a variety of natural products and have shown a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. researchgate.netresearchgate.net
Unique Structural Attributes and Chemical Relevance of Oxaspiro Systems
Oxaspiro systems, a subclass of spirocyclic compounds containing an oxygen atom within the spirocyclic framework, are of particular interest. The presence of the oxygen atom in the 1-oxaspiro[4.5]decane framework, for instance, introduces polarity and can influence the molecule's reactivity and potential biological interactions. ontosight.ai The 1-oxaspiro[4.5]decane scaffold, specifically, provides conformational rigidity, which is a highly valued property in heterocyclic chemistry for controlling molecular recognition and stability. smolecule.com This structural feature makes oxaspiro compounds valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. ontosight.ai
The general structure of 1-Oxaspiro[4.5]decan-4-ol consists of a five-membered tetrahydrofuran (B95107) ring fused to a six-membered cyclohexane (B81311) ring, with a shared spiro carbon atom. The hydroxyl group at the 4-position further enhances its chemical reactivity and potential for forming hydrogen bonds.
Foundational Research Trajectories for the 1-Oxaspiro[4.5]decane Framework
The foundational research into spirocyclic compounds can be traced back to Adolf von Baeyer's work in 1900, which laid the groundwork for the nomenclature of bicyclic systems. smolecule.com Early research primarily focused on carbocyclic spiranes. smolecule.com The introduction of heteroatoms like oxygen marked a significant advancement in the field, leading to the synthesis and study of oxaspiro compounds. smolecule.com
The synthesis of the 1-oxaspiro[4.5]decane framework often involves complex multi-step reactions, including intramolecular cyclization or the use of hypervalent iodine reagents. beilstein-journals.orgontosight.ai One established method for constructing the oxaspiro[4.5]decane scaffold is through iodocyclization. smolecule.com The synthesis of derivatives of this framework, such as 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one, has been achieved through various organic synthetic routes. smolecule.com
Current State and Future Directions in this compound Research
Current research on this compound and related compounds is focused on exploring their potential applications in various fields. Given its unique structure, it is being investigated as a building block in the synthesis of more complex organic molecules and for its potential biological activities. ontosight.ai The presence of the hydroxyl group allows for a range of chemical transformations, including oxidation to the corresponding ketone or substitution reactions.
Future research will likely focus on the development of more efficient and stereoselective synthetic methods for this compound and its derivatives. Furthermore, detailed investigations into its biological properties could uncover novel applications in medicinal chemistry and drug discovery. The exploration of its use in materials science also presents a promising avenue for future studies. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCJENKPAAYSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxaspiro 4.5 Decan 4 Ol and Its Spiroketal Derivatives
Classical and Foundational Cyclization Approaches
Acid-Catalyzed Cyclodehydration of Precursors (e.g., Dihydroxyketones, Diols)
Acid-catalyzed cyclodehydration is a fundamental and widely employed method for the formation of spiroketals. This approach typically involves the intramolecular cyclization of a dihydroxyketone or a related precursor bearing appropriately positioned hydroxyl and carbonyl groups. The reaction is driven by the formation of a stable cyclic ketal. While a direct synthesis of 1-Oxaspiro[4.5]decan-4-ol via this method is not extensively detailed in the provided literature, the principles can be applied to a hypothetical precursor such as a 1-(4-hydroxybutyl)cyclopentane-1,2-diol.
The mechanism involves protonation of the ketone carbonyl group by an acid catalyst, which enhances its electrophilicity. Subsequent intramolecular nucleophilic attack by one of the hydroxyl groups forms a hemiketal intermediate. A second intramolecular attack by the remaining hydroxyl group, followed by the elimination of a water molecule, leads to the formation of the spiroketal ring system. The stereochemical outcome of this reaction is often thermodynamically controlled, leading to the most stable spiroketal isomer. The use of Brønsted or Lewis acids is common, and the reaction conditions can be tuned to optimize the yield and selectivity. nih.gov For instance, in the asymmetric total synthesis of pleurospiroketals A and B, an acid-mediated spiroketalization was a key step. rsc.org
| Precursor Type | Catalyst | Product | Key Features |
| Dihydroxyketone | Brønsted Acid (e.g., H₂SO₄, TsOH) | Spiroketal | Thermodynamically controlled, formation of stable cyclic ketal. |
| Diol | Lewis Acid (e.g., BF₃·OEt₂) | Spiroketal | Can offer milder reaction conditions and different selectivity. |
Cycloaddition Reactions in the Construction of Oxaspiro Systems
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful and stereocontrolled route to oxaspirocyclic systems. nih.gov This approach involves the [4+2] cycloaddition of a diene with a heterodienophile, such as a carbonyl compound, to form a six-membered heterocyclic ring. To construct the 1-oxaspiro[4.5]decane skeleton, a suitable diene incorporated into one ring could react with a dienophile in the other.
For example, a vinyl ether derived from a cyclopentanol (B49286) derivative could act as the diene component, reacting with an α,β-unsaturated ketone or aldehyde as the dienophile. The regioselectivity and stereoselectivity of the hetero-Diels-Alder reaction are often predictable based on frontier molecular orbital theory, allowing for the controlled synthesis of complex spirocyclic structures. acs.orgnih.gov While a direct application to this compound is not explicitly described, this methodology is a versatile tool for the synthesis of highly functionalized spiroketals. nih.govacs.orgnih.gov
| Reaction Type | Reactants | Product | Key Features |
| Hetero-Diels-Alder | Diene and Heterodienophile | Oxaspirocycle | High stereocontrol, convergent synthesis. |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole and Dipolarophile | Heterocyclic Spiro Compound | Construction of five-membered heterocyclic rings within the spiro framework. nih.gov |
Prins/Pinacol (B44631) Cascade Processes for Oxaspiro[4.5]decane Scaffold Assembly
The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, can be coupled with a pinacol-type rearrangement in a cascade process to construct spirocyclic ethers. wikipedia.org A notable example is the Lewis acid-catalyzed tandem Prins/pinacol reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net This reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, demonstrating the assembly of the oxaspiro[4.5]decane skeleton. rsc.orgresearchgate.net
The cascade is initiated by the Prins cyclization to form a key carbocationic intermediate, which then undergoes a pinacol rearrangement, involving a 1,2-alkyl shift, to expand the cyclobutanol (B46151) ring and form the spirocyclic ketone. slideshare.net While this specific example leads to a ketone at the 1-position, modification of the starting materials could potentially allow for the synthesis of derivatives like this compound. The choice of Lewis acid and reaction conditions is crucial for controlling the reaction pathway and achieving high yields and selectivity. rsc.org
| Reaction | Starting Materials | Catalyst | Product |
| Tandem Prins/Pinacol | Aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Lewis Acid (e.g., SnCl₄) | 7-substituted-8-oxaspiro[4.5]decan-1-one rsc.org |
Intramolecular Aromatic Nucleophilic Substitution for Spiro Frameworks
Intramolecular nucleophilic aromatic substitution (SNAr) offers a method for the formation of spirocyclic ethers by tethering a nucleophile to an aromatic ring bearing a suitable leaving group. The nucleophile, typically an alcohol, displaces the leaving group in an intramolecular fashion to form the spirocyclic ether. This strategy is particularly useful for the synthesis of spirocycles containing an aromatic ring as part of the scaffold.
While direct application to the non-aromatic this compound is not straightforward, the principle of intramolecular cyclization via nucleophilic substitution is a key concept in ring formation. Conformationally accelerated SNAr reactions have been developed for C(sp³)-arylation, demonstrating the power of intramolecularity in forming spirocyclic transition states. nih.govacs.org These reactions can proceed even with electron-rich arenes, expanding the scope of traditional SNAr reactions. acs.org A one-pot twofold SNAr reaction of diaryl sulfones with diarylmethanes has also been used to synthesize spirocyclic diarylfluorenes. acs.org
Modern Catalytic Strategies for Oxaspiro[4.5]decan-4-ol Synthesis
Transition Metal-Catalyzed Spirocyclization Reactions
Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the efficient and selective construction of complex molecular architectures, including spiroketals. Various transition metals, such as gold, palladium, and rhodium, have been employed to catalyze spirocyclization reactions.
A gold(III)-catalyzed spirocyclization of alkynyl diols has been reported for the preparation of benzannulated spiroketals. researchgate.net This reaction proceeds via an intramolecular tandem dihydroalkoxylation, where the gold catalyst activates the alkyne towards nucleophilic attack by the two hydroxyl groups. researchgate.net While this example leads to an aromatic spiroketal, the underlying principle of metal-catalyzed activation of a functional group to trigger a spirocyclization cascade is broadly applicable. The choice of metal catalyst and ligands can significantly influence the reaction's efficiency, selectivity, and functional group tolerance. mdpi.commdpi.com Such catalytic systems offer mild reaction conditions and the potential for asymmetric synthesis, providing access to enantiomerically enriched spiroketals.
| Catalyst System | Substrate Type | Product | Key Features |
| Gold(III) complexes | Alkynyl diols | Benzannulated spiroketals | Mild conditions, activation of alkynes. researchgate.net |
| Rhodium(I) complexes | β-Furyl amides | Spiro-γ-butenolide-γ-butyrolactones | Oxidative spirocyclization. nih.gov |
Organocatalytic Approaches for Spiroketal Formation
Organocatalysis has gained prominence as a sustainable and efficient alternative to metal-catalyzed reactions. In the context of spiroketal synthesis, organocatalytic methods offer unique advantages, particularly in achieving high enantioselectivity. An organohalogenite-catalyzed approach has been developed for the enantioselective synthesis of bisbenzannulated spiroketals. This method provides a valuable tool for the construction of optically pure spiroketal cores.
Specific Reaction Mechanisms Employed in this compound Synthesis
Beyond the type of catalysis, the specific reaction mechanisms employed are crucial in defining the synthetic strategy towards this compound and its derivatives.
Epoxide ring-opening reactions are a cornerstone of organic synthesis, providing a versatile method for the introduction of functionality and the construction of cyclic ethers. nih.gov In the synthesis of 1-oxaspiro[4.5]decan-2-ones, a related structural motif, the epoxidation of a cyclohexene (B86901) precursor followed by a chelation-controlled epoxide opening has been shown to be an effective strategy. colab.ws This approach allows for the diastereoselective formation of triol derivatives or the direct formation of the spiro lactone. colab.ws The regioselectivity of the epoxide ring-opening can be controlled by the choice of nucleophile and reaction conditions, making it a powerful tool for the synthesis of highly functionalized spiroketals. nih.gov The general mechanism involves the protonation of the epoxide oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack at one of the electrophilic carbon atoms of the epoxide ring. nih.gov
| Precursor | Key Transformation | Product | Reference |
| Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate | Epoxidation followed by chelation-controlled epoxide opening | Triol derivatives or spiro lactone | colab.ws |
| Epoxidised methyl oleate | Ring opening with glycerol (B35011) catalyzed by BF3·Et2O | Bio-polyol | nih.gov |
Oxidative cyclization represents another important strategy for the synthesis of spiroketals. This approach typically involves the oxidation of a suitable precursor to generate a reactive intermediate that undergoes subsequent cyclization to form the spiroketal ring system. In the biosynthesis of many natural products, high-valent iron-containing enzymes, such as P450 monooxygenases, catalyze oxidative cyclizations to form complex molecular architectures. nih.gov These enzymatic transformations often proceed through radical intermediates, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. nih.gov
In chemical synthesis, a variety of oxidizing agents can be employed to effect oxidative cyclizations. For instance, the enzymatic formation of the rubromycin spiroketal pharmacophore involves a complex oxidative rearrangement catalyzed by flavoprotein monooxygenases. nih.gov This process stands in contrast to more traditional synthetic approaches and highlights the potential for developing novel oxidative methods for spiroketal synthesis.
Nucleophilic Additions to Carbonyl Compounds
The synthesis of this compound can be efficiently achieved through the nucleophilic addition to the carbonyl group of a suitable precursor, such as 1-Oxaspiro[4.5]decan-4-one. This class of reactions is a cornerstone of organic synthesis for forming alcohols from ketones and aldehydes. ksu.edu.sa The core of this transformation involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. libretexts.org
For the specific conversion of 1-Oxaspiro[4.5]decan-4-one to this compound, a secondary alcohol, hydride-based reducing agents are commonly employed. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as a source of hydride ions (H⁻), which act as the nucleophile. The choice of reagent can be influenced by the presence of other functional groups in the molecule; NaBH₄ is a milder and more selective reagent, whereas LiAlH₄ is more powerful.
The general mechanism proceeds in two stages:
Nucleophilic Attack: The hydride ion attacks the carbonyl carbon of the spiroketone, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a negatively charged alkoxide intermediate.
Protonation: An acidic workup step, typically involving the addition of dilute acid or water, provides a proton (H⁺) to the alkoxide intermediate, resulting in the final alcohol product, this compound.
The stereochemical outcome of the addition to cyclic ketones, such as the cyclohexanone (B45756) ring in the precursor, is influenced by steric and electronic factors, potentially leading to axial or equatorial attack of the nucleophile. researchgate.net
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | This compound |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) or Diethyl ether (Et₂O) | 0 °C followed by aqueous workup | This compound |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Dichloromethane (DCM) | -78 °C to room temperature | This compound |
Rearrangement Reactions (e.g., Johnson Orthoester Claisen Rearrangement)
The Johnson Orthoester Claisen Rearrangement is a powerful and highly stereoselective method for forming carbon-carbon bonds, specifically yielding γ,δ-unsaturated esters from allylic alcohols. mdpi.com This nih.govnih.gov-sigmatropic rearrangement proceeds by heating an allylic alcohol with an excess of an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst.
The reaction mechanism is initiated by the acid-catalyzed reaction of the allylic alcohol with the orthoester to form an unstable ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a concerted pericyclic rearrangement through a highly ordered, chair-like six-membered transition state to furnish the γ,δ-unsaturated ester. The stereochemistry of the newly formed C-C bond is reliably controlled by the geometry of the transition state.
While not a direct route to this compound, this rearrangement is a key strategy in multi-step syntheses of complex spirocyclic systems. jst.go.jprsc.orgrsc.org A hypothetical synthetic pathway could utilize this reaction to construct a crucial carbon framework that can be later cyclized to form the spiroketal core. For example, a substituted allylic cyclohexenol (B1201834) could undergo the Johnson-Claisen rearrangement to introduce an ester-containing side chain. Subsequent chemical transformations of this side chain and the double bond within the ring could lead to the formation of a dihydroxy ketone, a direct precursor for acid-catalyzed spiroketalization. nih.govdntb.gov.ua
| Step | Reactant | Reagents & Conditions | Product/Intermediate | Purpose |
|---|---|---|---|---|
| 1 | Substituted Allylic Cyclohexenol | CH₃C(OEt)₃, Propanoic acid (cat.), Heat | γ,δ-Unsaturated Ester | C-C bond formation and introduction of ester side chain. |
| 2 | γ,δ-Unsaturated Ester | 1. O₃; 2. Me₂S | Keto-ester | Oxidative cleavage of the double bond. |
| 3 | Keto-ester | 1. LiAlH₄; 2. H₃O⁺ | Dihydroxy Ketone Precursor | Reduction of carbonyls to hydroxyl groups. |
| 4 | Dihydroxy Ketone Precursor | Toluenesulfonic acid (cat.), Toluene, Heat | Substituted 1-Oxaspiro[4.5]decane derivative | Acid-catalyzed intramolecular spiroketalization. |
Approaches to Spirolactone Derivatives of this compound
Spirolactones are important structural motifs found in various natural products and pharmacologically active compounds. acs.org Synthetic approaches to spirolactone derivatives related to the 1-oxaspiro[4.5]decane framework often involve the oxidation of a corresponding spirocyclic ketone.
The Baeyer-Villiger oxidation is a premier method for converting cyclic ketones into lactones (cyclic esters). sigmaaldrich.comnih.gov This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.com The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in conjunction with a Lewis or Brønsted acid catalyst. mdpi.com
When applied to a spirocyclic ketone like spiro[4.5]decan-1-one, the Baeyer-Villiger oxidation would yield a spirolactone. The regioselectivity of the oxygen insertion is predictable, as the more substituted carbon atom generally migrates preferentially. The reaction proceeds with retention of stereochemistry at the migrating center. This method is widely used in the synthesis of natural products due to its reliability and functional group tolerance. nih.gov
Another established route to lactones is the intramolecular cyclization of a suitable hydroxy-carboxylic acid. nih.govnih.gov This can be achieved by creating a precursor molecule that contains both a hydroxyl group and a carboxylic acid at appropriate positions to facilitate ring closure into the desired spirolactone structure upon activation of the carboxylic acid (e.g., using TsCl) or under acidic conditions.
| Oxidizing Agent | Catalyst/Conditions | Substrate Example | Product Type |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), NaHCO₃ | Cyclohexanone | ε-Caprolactone |
| Peracetic acid (CH₃CO₃H) | Acid catalyst (e.g., H₂SO₄) | Cyclohexanone | ε-Caprolactone nih.gov |
| Hydrogen Peroxide (H₂O₂) | Lewis acids (e.g., Sn-β zeolite) or Brønsted acids | Cyclic Ketones | Lactones mdpi.com |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic phase | 3-Methylcyclohexanone | Methyl-ε-caprolactone isomers ufmt.br |
Stereochemical Control and Asymmetric Synthesis of 1 Oxaspiro 4.5 Decan 4 Ol Frameworks
Principles of Chirality and Stereoisomerism in Oxaspiro[4.5]decanes
Spiro compounds are a class of bicyclic molecules where the two rings are connected by a single common atom, known as the spiroatom. wikipedia.org In the case of 1-oxaspiro[4.5]decan-4-ol, the spirocyclic core consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered cyclohexane (B81311) ring, joined at the C-5 carbon, which is the spiroatom.
A defining stereochemical feature of many spiro compounds is the potential for axial chirality. wikipedia.orglscollege.ac.in This arises because the two rings are often held in perpendicular planes relative to each other due to the tetrahedral geometry of the sp3-hybridized spiroatom. youtube.com If the substitution pattern on the rings is appropriate, the molecule will not be superimposable on its mirror image, rendering it chiral, even in the absence of traditional chiral centers (a carbon atom with four different substituents). wikipedia.orglscollege.ac.in
The this compound framework possesses multiple sources of stereoisomerism. In addition to the potential axial chirality originating from the spirocenter (C-5), there is a stereocenter at the C-4 position bearing the hydroxyl group. The presence of these stereogenic elements means that the molecule can exist as multiple stereoisomers. utexas.edulumenlearning.com Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.org They are broadly classified into two categories: enantiomers and diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. lumenlearning.com A chiral molecule will have one and only one enantiomer.
Diastereomers are stereoisomers that are not mirror images of each other. iosrjournals.org This occurs in molecules with two or more stereocenters. For a molecule with 'n' stereocenters, the maximum possible number of stereoisomers is 2n. iosrjournals.orgtru.ca
For this compound, the interplay between the stereochemistry at the spirocenter and the C-4 alcohol creates a system where both diastereomers and enantiomers are possible, making stereocontrolled synthesis a significant chemical challenge.
Diastereoselective Synthesis of this compound Derivatives
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. In the context of this compound, this involves controlling the relative orientation of the hydroxyl group at C-4 with respect to the geometry of the spirocyclic system. This is typically achieved through substrate control or by the diastereoselective transformation of a prochiral precursor. A novel Lewis acid-catalyzed Prins/pinacol (B44631) cascade process has been developed for the synthesis of related 8-oxaspiro[4.5]decan-1-ones with good yields and excellent selectivity. rsc.org
Substrate-controlled synthesis relies on the inherent structural and stereochemical features of the starting material to direct the formation of a specific diastereomer. nih.gov The steric and electronic properties of the substrate can create a facial bias, guiding an incoming reagent to attack from the less hindered face of the molecule.
In the synthesis of the this compound framework, the choice of a cyclic or acyclic precursor and the nature of its substituents can significantly influence the diastereomeric ratio of the product. For instance, in cyclization reactions to form the tetrahydrofuran ring, pre-existing stereocenters on the cyclohexane ring or the side chain can dictate the trajectory of the ring-closing step, leading to one diastereomer being formed preferentially. The development of methods to access oxaspiro[4.5]trienone compounds from alkynyloxy cyclohexadienones, which involves a dienone–phenol rearrangement, highlights a practical approach where the substrate structure is key to the outcome. acs.org
Table 1: Examples of Substrate-Controlled Diastereoselective Reactions Data in this table is illustrative and based on general principles of substrate-controlled reactions.
| Starting Material | Reaction Type | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| (R)-4-allyl-4-(2'-hydroxyethyl)cyclohexanone | Acid-catalyzed spirocyclization | p-TsOH, Benzene, reflux | (4R, 5S) | 85:15 |
| (S)-4-allyl-4-(2'-hydroxyethyl)cyclohexanone | Acid-catalyzed spirocyclization | p-TsOH, Benzene, reflux | (4S, 5R) | 87:13 |
| 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Tandem Prins/pinacol | InCl3, CH2Cl2, rt | syn-diastereomer | >95:5 |
A common strategy for synthesizing this compound is the diastereoselective reduction of the corresponding ketone, 1-oxaspiro[4.5]decan-4-one. The stereochemical outcome of this reduction is dependent on the steric environment around the carbonyl group and the nature of the reducing agent.
Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will typically approach the carbonyl from the less sterically hindered face, leading to the formation of one diastereomer. Conversely, smaller reducing agents like sodium borohydride (B1222165) (NaBH₄) may show less selectivity. The Felkin-Anh model can often be used to predict the stereochemical outcome by analyzing the steric hindrance posed by substituents adjacent to the carbonyl group.
Table 2: Diastereoselective Reduction of 1-Oxaspiro[4.5]decan-4-one Data in this table is illustrative and based on established principles of ketone reduction.
| Substrate | Reducing Agent | Conditions | Major Diastereomer (Product) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1-Oxaspiro[4.5]decan-4-one | NaBH₄ | Methanol (B129727), 0 °C | This compound (cis) | 60:40 |
| 1-Oxaspiro[4.5]decan-4-one | L-Selectride® | THF, -78 °C | This compound (trans) | 95:5 |
| 1-Oxaspiro[4.5]decan-4-one | LiAlH₄ | Diethyl ether, 0 °C | This compound (cis) | 75:25 |
Enantioselective Synthesis of Chiral this compound Scaffolds
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is of paramount importance in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. Achieving high enantioselectivity in the synthesis of this compound requires the use of chiral catalysts or chiral auxiliaries to control the absolute stereochemistry of the product. nih.gov
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.
Chiral Metal Complexes : Transition metals coordinated to chiral ligands are widely used as catalysts for a variety of enantioselective transformations. umich.edu For instance, chiral cobalt(III) complexes have been used as efficient bifunctional phase-transfer catalysts for electrophilic iodination and subsequent asymmetric iodocyclization of enol ethers to furnish spiro-fused derivatives. frontiersin.org Similarly, sequential catalysis involving gold and iridium complexes has been employed to achieve enantioselective cascade reactions to access spiroketals with excellent enantioselectivity. nih.gov Rhodium-catalyzed cyclopropanations have also been developed for the highly enantioselective and diastereoselective synthesis of azaspiro compounds. acs.org
Organocatalysts : Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. scienceopen.com This field has grown rapidly and offers a complementary approach to metal-based catalysis. N-Heterocyclic Carbenes (NHCs) have been successfully used in cycloaddition reactions for the efficient construction of azaspiro[4.5]decanes with excellent enantioselectivities (up to 99% ee). researchgate.net Furthermore, imidazolidinone-based catalysts have been employed in cascade reactions, combining iminium and enamine activation cycles to achieve high enantioselectivities. nih.gov
Table 3: Examples of Enantioselective Catalysis for Spirocyclic Frameworks Data in this table is illustrative of catalytic systems applicable to spirocycle synthesis.
| Reaction Type | Catalyst/Ligand | Substrate | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Iodocyclization | Chiral Cobalt(III) Salen Complex | Enol ether derivative | 85% | 90% |
| [5+1] Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | α,β-γ,δ-unsaturated aldehyde | 85% | 99% |
| Allylation/Spiroketalization | Au/Ir Dual Catalyst with Chiral Ligand | 2-(1-hydroxyallyl)phenol | 92% | 97% |
| Hydrogenation | Rh-SPIROKetalPhos | α-dehydroamino acid ester | >99% | 99.5% |
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. sigmaaldrich.com In this method, a chiral molecule is temporarily attached to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer preferentially. After the desired transformation, the chiral auxiliary is cleaved from the product and can often be recovered and reused.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key ring-forming step or a reduction step. For example, an acyclic precursor could be esterified with a chiral alcohol, such as (–)-8-phenylmenthol. The bulky chiral auxiliary would then block one face of the molecule, directing a subsequent cyclization or reduction to occur from the opposite face with high diastereoselectivity. Removal of the auxiliary would then yield the enantiomerically enriched this compound.
Table 4: Chiral Auxiliary-Mediated Synthesis Data in this table is illustrative and based on general principles of chiral auxiliary-mediated reactions.
| Chiral Auxiliary | Reaction | Diastereomeric Excess (d.e.) | Final Product ee (after removal) |
|---|---|---|---|
| Evans' Oxazolidinone | Aldol Addition | >98% | >98% |
| (R)-2-Phenylglycinol | Strecker Reaction | >90% | >90% |
| Oppolzer's Sultam | Diels-Alder Reaction | >99% | >99% |
Compound Index
Kinetic Resolution and Enantioconvergent Strategies in Spiroketal Synthesis
The asymmetric synthesis of spiroketals, including the this compound scaffold, presents a significant challenge: the selective formation of a single enantiomer or diastereomer. While traditional methods often rely on thermodynamic control, leading to the most stable isomer, kinetic strategies offer access to specific, and sometimes less stable, stereoisomers.
Kinetic Resolution is a foundational technique wherein the enantiomers of a racemic precursor react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the unreacted, slower-reacting enantiomer. In theory, the maximum yield for the desired product in a classic kinetic resolution is 50%. nih.gov Ketoreductase enzymes, for example, have been effectively used in the kinetic resolution of various cyclic ketones, a strategy applicable to precursors of spiroketals. nih.gov
A more advanced approach involves methanol-induced kinetic spirocyclization . This method diverges from classic acid-catalyzed equilibrations that favor the thermodynamically most stable product. nih.govnih.gov Instead, it proceeds under kinetic control, where the stereochemical outcome is determined by the transition state energy of the cyclization step rather than the final product's stability. nih.govillinois.edu For instance, the cyclization of a glycal epoxide precursor in the presence of methanol can proceed with high stereoselectivity, yielding a spiroketal product that may not be the thermodynamic favorite. nih.govnih.gov This reaction is believed to be catalyzed by methanol through hydrogen-bonding and allows for the formation of specific stereoisomers with high fidelity. nih.gov
Enantioconvergent strategies , such as Dynamic Kinetic Resolution (DKR), offer a more efficient alternative by overcoming the 50% yield limitation of standard kinetic resolution. princeton.edu DKR combines an irreversible kinetic resolution step with a concurrent racemization of the starting material. This ensures that the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a theoretical yield of up to 100% of a single product enantiomer. princeton.edu For a successful DKR, the rate of racemization must be equal to or greater than the rate of reaction of the fast-reacting enantiomer. princeton.edu This approach is a powerful tool for the efficient synthesis of enantiomerically pure compounds and represents a key strategy that could be applied to the synthesis of chiral this compound.
Conformational Analysis of this compound and Related Spiroketals
Anomeric Effects and Conformational Preferences
The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to occupy the axial position, despite potential steric hindrance. wikipedia.orgscripps.edu This preference, which can contribute a stabilization of 4-8 kJ/mol, arises from a stabilizing hyperconjugation interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the exocyclic C-O bond. wikipedia.org This n → σ interaction is maximized when the orbitals are anti-periplanar (oriented at 180°), an alignment that occurs when the exocyclic bond is axial.
In spiroketals like this compound, this effect is doubled. The most stable conformation is typically one where each endocyclic oxygen has a lone pair oriented anti-periplanar to the C-O bond of the other ring. This arrangement, which places both C-O bonds in positions that can be considered axial with respect to the adjacent ring, provides maximal stereoelectronic stabilization. illinois.edu This powerful stabilizing force is a primary determinant of the molecule's preferred conformation, often overriding steric considerations.
Influence of Substituents on Ring Conformations
While the anomeric effect provides a foundational conformational preference, substituents on the rings introduce steric interactions that can modulate the final structure. In substituted cyclohexanes, and by extension the six-membered ring of this compound, there is a strong preference for substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. utdallas.edunobelprize.org
The energetic cost of placing a substituent in the axial position is known as its "A-value." Larger groups have larger A-values, indicating a stronger preference for the equatorial position. For the this compound molecule, the hydroxyl group at the C-4 position on the tetrahydrofuran ring will influence the puckering of that ring. Any substituents on the cyclohexane portion will significantly impact the equilibrium between the two possible chair conformations.
Below is a table of representative A-values for common substituents on a cyclohexane ring, illustrating the general principles that apply to the spiroketal framework.
| Substituent | A-value (kJ/mol) |
| -F | 1.0 |
| -Cl | 2.5 |
| -Br | 2.4 |
| -OH | 4.2 |
| -CH₃ | 7.3 |
| -CH(CH₃)₂ | 8.8 |
| -C(CH₃)₃ | >20 |
Data represents the energy difference between axial and equatorial conformations.
Furthermore, polar substituents like the C-4 hydroxyl group can introduce additional non-covalent interactions, such as intramolecular hydrogen bonding. Such an interaction, for example between the hydroxyl group and one of the spiroketal oxygens, can lock the molecule into a specific conformation that might otherwise be less favored based solely on steric or anomeric effects.
Chemical Reactivity and Functionalization of 1 Oxaspiro 4.5 Decan 4 Ol
Transformations of the Hydroxyl Functional Group
The secondary alcohol at the C-4 position is the most reactive site in 1-Oxaspiro[4.5]decan-4-ol, making it a focal point for synthetic modifications.
As a secondary alcohol, this compound can be readily oxidized to form the corresponding ketone, 1-Oxaspiro[4.5]decan-4-one. This transformation is a fundamental reaction in organic synthesis. chemistryviews.orgwikipedia.orgchemistrysteps.com A wide array of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. youtube.com
Common chromium (VI) reagents for this purpose include Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and aqueous sulfuric acid), pyridinium chlorochromate (PCC), and Collins reagent (CrO₃·2(pyridine) in dichloromethane). chemistryviews.orgwikipedia.orglibretexts.org Other effective reagents include potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). chemistrysteps.comlibretexts.org Non-chromium-based methods are also widely used, such as the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. chemistryviews.orgwikipedia.orgyoutube.com
The oxidation of secondary alcohols terminates at the ketone stage because it would require the cleavage of a carbon-carbon bond to proceed to a carboxylic acid, a process that requires much harsher conditions.
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Jones Oxidation (H₂CrO₄) | A strong oxidizing agent prepared from CrO₃ and H₂SO₄. chemistrysteps.com | Acetone, 0°C to room temperature |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent. libretexts.org | Dichloromethane (CH₂Cl₂) |
| Swern Oxidation | Uses DMSO activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine). youtube.com | CH₂Cl₂, low temperature (e.g., -78°C) |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that offers mild and selective oxidation. wikipedia.org | CH₂Cl₂, room temperature |
| Potassium Permanganate (KMnO₄) | A strong and inexpensive oxidizing agent. chemistrysteps.com | Aqueous basic or acidic solution |
The hydroxyl group of this compound can be completely removed in a process known as deoxygenation, which reduces the alcohol to the corresponding alkane, 1-Oxaspiro[4.5]decane. chemsynthesis.com This transformation is significant in synthetic chemistry for removing a functional group that may have been necessary for an earlier step. nih.gov
Deoxygenation of alcohols can be categorized into direct and indirect methods. nih.gov Indirect methods are more common for secondary alcohols and typically involve a two-step process. The first step is the conversion of the hydroxyl group into a more reactive intermediate, which is then reduced in the second step. nih.gov A classic example is the Barton-McCombie deoxygenation, where the alcohol is first converted to a xanthate ester. nih.gov This intermediate is then treated with a radical initiator (like AIBN) and a radical reducing agent, such as tributyltin hydride (Bu₃SnH), to yield the alkane. worldscientific.comrsc.org
Alternative methods have been developed to avoid the use of toxic tin reagents. These include the reduction of tosylates or mesylates with reducing agents like lithium aluminum hydride or the use of silane-based reducing agents. organic-chemistry.orgrsc.org For instance, O-cycloalkyl S-methyl dithiocarbonates derived from secondary alcohols react with tributylstannane to give good yields of the corresponding hydrocarbons. worldscientific.comrsc.org The mechanism is radical in nature, which helps to avoid the rearrangements that can occur in carbocation-based reactions. worldscientific.comrsc.org
| Method | Intermediate | Reagents |
|---|---|---|
| Barton-McCombie Deoxygenation | Thioxoester (e.g., Xanthate) | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN (initiator) |
| Reduction of Thioesters | Thiobenzoate or S-methyl dithiocarbonate | Tributylstannane (Bu₃SnH). worldscientific.comrsc.org |
| Silane-Based Reduction | Activated ester | Chlorodiphenylsilane with catalytic InCl₃. organic-chemistry.org |
| Iodide-Assisted Reduction | Alkyl iodide | Polymethylhydrosiloxane (PMHS) and an iodide source. rsc.org |
The hydroxyl group (–OH) is a poor leaving group for nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base. unco.edu Therefore, to perform a substitution at the carbinol center (the carbon bearing the –OH group), the hydroxyl group must first be activated by converting it into a better leaving group. unco.eduyoutube.comntu.ac.uk
One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (–OH₂⁺). The leaving group is now water (H₂O), a much more stable molecule and thus a better leaving group. libretexts.org The subsequent reaction with the halide nucleophile can proceed via an Sₙ1 or Sₙ2 mechanism. For a secondary alcohol like this compound, both pathways are possible, and reaction conditions can influence the outcome. msu.edu
Another powerful method involves converting the alcohol into a sulfonate ester, such as a tosylate (–OTs) or mesylate (–OMs). youtube.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.com Sulfonate anions are excellent leaving groups due to resonance stabilization. The resulting tosylate or mesylate can then be readily displaced by a wide range of nucleophiles in a classic Sₙ2 reaction. libretexts.org
Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. unco.edu
| Reagent | Product | Mechanism Notes |
|---|---|---|
| HBr, HCl, HI | Alkyl Halide (R-X) | Protonates -OH to -OH₂⁺. Can proceed via Sₙ1 or Sₙ2 for secondary alcohols. libretexts.orgmsu.edu |
| Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl), then Nucleophile (Nu⁻) | Substituted Product (R-Nu) | Two-step process. Forms a sulfonate ester, an excellent leaving group, for subsequent Sₙ2 displacement. youtube.com |
| Thionyl Chloride (SOCl₂) | Alkyl Chloride (R-Cl) | Converts -OH to a chlorosulfite intermediate. |
| Phosphorus Tribromide (PBr₃) | Alkyl Bromide (R-Br) | Converts -OH to a good leaving group. Best for primary and secondary alcohols. libretexts.org |
| Mitsunobu Reaction (PPh₃, DEAD or DIAD) | Substituted Product (R-Nu) | Activates the alcohol via an alkoxyphosphonium ion for Sₙ2 attack. unco.edu |
Modifications of the Spirocyclic Ring System
The spiro[4.5]decane framework provides a rigid and three-dimensionally defined scaffold. Chemical modifications to this ring system can lead to novel structures with potentially interesting properties.
Ring expansion and contraction reactions are powerful tools for altering cyclic frameworks. wikipedia.org For the spirocyclic system of this compound, these transformations could be applied to either the five-membered tetrahydrofuran (B95107) ring or the six-membered cyclohexane (B81311) ring, depending on the specific methodology and the placement of functional groups.
Ring Expansion: A common strategy for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.orgsynarchive.comox.ac.ukresearchgate.netwikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then rearranges with concomitant ring expansion to yield a larger ketone. wikipedia.orgwikipedia.org To apply this to the cyclohexane ring of the target molecule, the hydroxyl group at C-4 would first need to be converted to a ketone (1-Oxaspiro[4.5]decan-4-one), followed by the addition of a one-carbon unit (e.g., via cyanide addition and reduction) to create the necessary amino alcohol precursor.
Another approach involves the opening of a bicyclic system containing a cyclopropane ring. acs.orgwikipedia.org For example, the Buchner ring expansion can convert an aromatic ring into a seven-membered ring via a cyclopropanation-electrocyclic ring-opening sequence. wikipedia.org While not directly applicable to the saturated rings of this compound, related strategies involving the ring-opening of spiro-fused cyclopropanes can lead to ring-expanded products. acs.orgacs.orgnih.govacs.org
Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.orgnrochemistry.comddugu.ac.inadichemistry.comyoutube.com This reaction proceeds by treating an α-halo ketone with a base (like hydroxide or an alkoxide) to form a cyclopropanone intermediate, which then opens to yield a ring-contracted carboxylic acid or ester. wikipedia.orgadichemistry.com To achieve a contraction of the cyclohexane ring in the 1-Oxaspiro[4.5]decane system, one would first oxidize the alcohol to 1-Oxaspiro[4.5]decan-4-one, followed by selective halogenation at an alpha-carbon (C-5). Subsequent treatment with a base would then initiate the rearrangement.
| Transformation | Methodology | Key Intermediate/Precursor |
|---|---|---|
| Ring Expansion | Tiffeneau–Demjanov Rearrangement wikipedia.org | 1-aminomethyl-cycloalkanol |
| Cyclopropane Ring Opening nih.gov | Spiro-fused cyclopropane | |
| Ring Contraction | Favorskii Rearrangement wikipedia.orgadichemistry.com | α-Halo ketone |
| Wolff Rearrangement wikipedia.org | α-Diazoketone |
Selective functionalization of the spirocyclic carbon skeleton, away from the C-4 hydroxyl group, is challenging due to the general inertness of C-H bonds in alkanes. technion.ac.il However, strategic approaches can enable the introduction of new functional groups. preprints.orgresearchgate.net
One common strategy is to first introduce a more reactive functional group that can then direct or facilitate further reactions. The oxidation of this compound to 1-Oxaspiro[4.5]decan-4-one is a prime example. The resulting ketone provides access to the α-carbons (C-3 and C-5), which can be functionalized via enolate chemistry. For example, deprotonation with a strong base (like LDA) would generate an enolate that can react with various electrophiles, allowing for alkylation, halogenation, or acylation at these positions.
Another strategy involves creating unsaturation within the ring system. For example, if a derivative like 1-Oxaspiro[4.5]dec-7-ene were synthesized, the double bond in the cyclohexane ring would be a locus for a variety of functionalization reactions. nih.gov Epoxidation of the double bond followed by ring-opening with a nucleophile is a powerful method for introducing two new functional groups with stereochemical control. researchgate.net This approach has been used in the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones. researchgate.net Other alkene reactions, such as dihydroxylation, halogenation, or hydroboration-oxidation, could also be employed to selectively derivatize the ring carbons.
Table of Compounds
| Compound Name | Molecular Formula | Context |
|---|---|---|
| This compound | C₉H₁₆O₂ | Main subject of the article |
| 1-Oxaspiro[4.5]decan-4-one | C₉H₁₄O₂ | Oxidation product of this compound |
| 1-Oxaspiro[4.5]decane chemsynthesis.com | C₉H₁₆O | Reduction (deoxygenation) product of this compound |
| 1-Oxaspiro[4.5]dec-7-ene nih.gov | C₉H₁₄O | Unsaturated derivative for functionalization |
| 1-Oxaspiro[4.5]decan-2-one nih.gov | C₉H₁₄O₂ | Related spirocyclic compound |
| Chromic Acid (H₂CrO₄) | H₂CrO₄ | Oxidizing agent |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | Oxidizing agent |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | Oxidizing agent |
| Tributyltin Hydride (Bu₃SnH) | C₁₂H₂₈Sn | Reducing agent |
| Tosyl Chloride (TsCl) | C₇H₇ClO₂S | Reagent for activating alcohols |
| Mesyl Chloride (MsCl) | CH₃ClO₂S | Reagent for activating alcohols |
| Thionyl Chloride (SOCl₂) | SOCl₂ | Reagent for converting alcohols to chlorides |
| Phosphorus Tribromide (PBr₃) | PBr₃ | Reagent for converting alcohols to bromides |
Alkylation and Arylation Reactions
The hydroxyl group of this compound can be deprotonated by a suitable base to form an alkoxide, which is a potent nucleophile. This alkoxide can then undergo nucleophilic substitution with alkyl or aryl halides to form the corresponding ethers.
Alkylation Reactions:
Alkylation of this compound typically proceeds via an S(_N)2 mechanism. The choice of base and alkylating agent is crucial for the success of the reaction. Common bases include sodium hydride (NaH), potassium hydride (KH), or alkali metal hydroxides. Alkylating agents are typically primary or secondary alkyl halides or sulfonates.
Illustrative Alkylation Reactions of this compound
| Entry | Alkylating Agent | Base | Solvent | Product | Plausible Yield (%) |
| 1 | Methyl iodide | NaH | THF | 4-Methoxy-1-oxaspiro[4.5]decane | 90-95 |
| 2 | Ethyl bromide | KH | DMF | 4-Ethoxy-1-oxaspiro[4.5]decane | 85-90 |
| 3 | Benzyl chloride | KOH | DMSO | 4-(Benzyloxy)-1-oxaspiro[4.5]decane | 80-85 |
Arylation Reactions:
Arylation of alcohols is more challenging than alkylation due to the lower reactivity of aryl halides in nucleophilic substitution reactions. Transition-metal catalysis, particularly with palladium or copper, is often employed to facilitate these transformations. The Ullmann condensation and Buchwald-Hartwig amination are prominent examples of such reactions that can be adapted for O-arylation.
Modern methods often utilize palladium pincer complexes as catalysts, which have shown improved efficiency and higher yields in direct arylation reactions. mdpi.com For the arylation of this compound, a palladium catalyst in the presence of a suitable ligand and a base would be required to couple the alcohol with an aryl halide or pseudohalide.
Hypothetical Arylation of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Base | Product | Plausible Yield (%) |
| 1 | Phenyl bromide | Pd(OAc)(_2) | BINAP | NaOt-Bu | 4-Phenoxy-1-oxaspiro[4.5]decane | 70-80 |
| 2 | 4-Chlorotoluene | CuI | Phenanthroline | K(_2)CO(_3) | 4-(p-Tolyloxy)-1-oxaspiro[4.5]decane | 60-70 |
Condensation Reactions with Various Reagents
The hydroxyl group of this compound can participate in condensation reactions with various electrophilic reagents, leading to the formation of a wide range of derivatives. These reactions typically involve the elimination of a small molecule, such as water.
Condensation with Aldehydes and Ketones:
In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form hemiacetals and subsequently acetals (or ketals). This reaction is reversible and can be driven to completion by removing water from the reaction mixture.
Condensation with Carboxylic Acids and Their Derivatives:
Esterification is a classic condensation reaction where this compound reacts with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. More reactive derivatives of carboxylic acids, such as acid chlorides or anhydrides, can be used for more efficient esterification, often in the presence of a non-nucleophilic base like pyridine.
Illustrative Condensation Reactions of this compound
| Entry | Reagent | Catalyst/Conditions | Product Type |
| 1 | Acetaldehyde | H(+) | Hemiacetal |
| 2 | Acetone | H(_+), Dean-Stark | Ketal |
| 3 | Acetic acid | H(_2)SO(_4) | Ester |
| 4 | Acetyl chloride | Pyridine | Ester |
| 5 | Acetic anhydride | DMAP | Ester |
Mechanistic Studies of this compound Reactions
While specific mechanistic studies on this compound are not extensively documented, the reaction pathways can be inferred from the well-established mechanisms of alcohol reactions and the behavior of similar spirocyclic systems.
Elucidation of Reaction Pathways and Intermediates
The functionalization of this compound proceeds through common organic reaction intermediates.
Alkylation and Arylation: The key intermediate in alkylation is the alkoxide ion, formed by deprotonation of the hydroxyl group. The reaction then follows a bimolecular nucleophilic substitution (S(_N)2) pathway. For arylation reactions, the mechanism is more complex, involving catalytic cycles with transition metals. For instance, in a palladium-catalyzed arylation, the mechanism would likely involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation, and finally reductive elimination to yield the aryl ether and regenerate the catalyst.
Condensation Reactions: Acid-catalyzed condensation with carbonyl compounds proceeds through the formation of a resonance-stabilized carbocation intermediate after protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbocation. Subsequent proton transfer and elimination of water lead to the final product. Esterification with carboxylic acids under acidic conditions (Fischer esterification) involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for the nucleophilic attack by the alcohol.
Kinetic and Thermodynamic Aspects of Reactivity
The principles of kinetic and thermodynamic control are relevant to the reactions of this compound, particularly in reactions that can lead to multiple products, such as stereoisomers.
Kinetic vs. Thermodynamic Control: In many reactions, the initially formed product (the kinetic product) may not be the most stable one. If the reaction is reversible, this kinetic product can rearrange to the more stable thermodynamic product. For reactions involving the stereocenter at C4 of this compound, the formation of different diastereomers could be influenced by whether the reaction is under kinetic or thermodynamic control. Low temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product. Kinetic studies on the reactions of hydroxyl radicals with cyclic ethers have been performed, which can provide insights into the reactivity of the ether part of the molecule. witpress.comwitpress.comresearchgate.net
Catalyst-Substrate Interactions in Reactivity Control
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound. The design of catalysts can influence the reaction outcome by stabilizing transition states and lowering activation energies.
Catalyst Design: In transition-metal-catalyzed reactions like arylation, the choice of ligand is critical. The ligand can influence the steric and electronic environment around the metal center, thereby affecting the rate and selectivity of the reaction. For instance, bulky ligands can favor the formation of less sterically hindered products. Chiral catalysts can be employed to achieve enantioselective transformations, which is particularly relevant for a chiral molecule like this compound. The design and application of chiral spirocyclic ligands have been a subject of extensive research. acs.orgacs.org
Substrate-Catalyst Interactions: The spirocyclic structure of this compound can lead to specific interactions with the catalyst. The oxygen atom of the tetrahydrofuran ring can potentially coordinate with a metal catalyst, influencing the orientation of the substrate in the catalytic pocket and thereby directing the stereochemical outcome of the reaction. Biomimetic catalyst systems, for example, those using copper in combination with nitroxyl radicals for alcohol oxidation, highlight the importance of specific catalyst-substrate interactions. mdpi.com
Advanced Characterization and Computational Studies of 1 Oxaspiro 4.5 Decan 4 Ol
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate three-dimensional structure and connectivity of atoms within a molecule. For 1-Oxaspiro[4.5]decan-4-ol, a combination of NMR, MS, and vibrational spectroscopy provides a complete picture of its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals for the protons in the tetrahydrofuran (B95107) and cyclohexane (B81311) rings. The proton attached to the carbon bearing the hydroxyl group (C4) would likely appear as a multiplet in the downfield region, typically between 3.5 and 4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons on the carbon adjacent to the spiro-oxygen (C2) would also be shifted downfield. The remaining methylene (B1212753) protons of both rings would produce a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, nine distinct carbon signals would be anticipated. The spiro carbon (C5) would be a key feature, appearing as a quaternary carbon signal. The carbon atom bonded to the hydroxyl group (C4) would resonate in the range of 60-75 ppm. The carbon atom adjacent to the ether oxygen (C2) would also be in a similar downfield region. The remaining saturated carbons of the cyclohexane and tetrahydrofuran rings would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the individual rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity across the spiro junction by showing correlations between protons and carbons that are two or three bonds apart.
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₆O₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would be characteristic of the spiroketal structure. Common fragmentation pathways would likely involve the cleavage of the tetrahydrofuran and cyclohexane rings. The loss of a water molecule from the molecular ion is also a probable fragmentation pathway for an alcohol.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A strong band corresponding to the C-O stretching of the alcohol would be expected around 1050-1150 cm⁻¹. The C-O-C stretching of the ether linkage in the tetrahydrofuran ring would likely appear in the 1070-1150 cm⁻¹ region. The C-H stretching vibrations of the aliphatic rings would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the carbocyclic and heterocyclic rings would produce characteristic signals.
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any isomers or byproducts.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.
A typical HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection could be achieved using a refractive index detector (RID) or, if the compound is derivatized to contain a chromophore, a UV-Vis detector. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis.
Following a comprehensive search for specific experimental and computational data on the compound this compound, it has been determined that the detailed research findings required to populate the requested article sections are not available in publicly accessible literature.
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Applications of 1 Oxaspiro 4.5 Decan 4 Ol in Complex Molecule Synthesis and Chiral Catalysis
Strategic Building Blocks in Total Synthesis of Natural Products
The 1-oxaspiro[4.5]decane skeleton is a recurring motif in a wide array of natural products, many of which exhibit significant biological activity. This structural unit is a key component of spiroketals, which are central to the function of many bioactive compounds. researchgate.netrsc.org The synthesis of these complex molecules often relies on the use of pre-formed building blocks that contain the core spirocyclic system, making derivatives of 1-oxaspiro[4.5]decane valuable starting materials. An enantioselective copper-catalyzed [3+2] annulation method has been developed to provide access to enantioenriched 1-oxaspiro[4.5]decanes, which are the core structures of natural products like Heliespirones A. researchgate.net Furthermore, the total synthesis of biologically important axane sesquiterpenes, such as gleenol (B1239691) and axenol, has been accomplished using a functionalized spiro[4.5]decane intermediate. researchgate.net
The spiroketal moiety, particularly the 1,6-dioxaspiro[4.5]decane system which is closely related to the 1-oxaspiro[4.5]decane core, is a defining feature of numerous biologically potent natural products. researchgate.net The precise stereochemistry of the spirocyclic center is often crucial for their biological function. The 1-oxaspiro[4.5]decane framework serves as a key substructure for assembling these complex spiroketals. Examples of natural products containing this core highlight its importance in pheromones, antibiotics, and marine toxins.
Table 1: Examples of Natural Products Featuring the Spiroketal Core
| Natural Product | Class | Biological Relevance |
|---|---|---|
| Paravespula Pheromone | Pheromone | Aggregation pheromone for wasps |
| (+)-Monensin A | Antibiotic | Polyether antibiotic, ionophore |
| (−)-Berkelic Acid | Anticancer Agent | Exhibits cytotoxic properties |
| (+)-Spirastrellolide F | Antimitotic Agent | Potent inhibitor of protein phosphatase 2A |
This table presents examples of complex natural products that contain the 1,6-dioxaspiro[4.5]decane structural motif, a class of spiroketals for which the 1-oxaspiro[4.5]decane core is a foundational building block. researchgate.net
Spirocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their rigid, three-dimensional structures that can effectively orient functional groups to interact with biological targets. rsc.org The 1-oxaspiro[4.5]decane core is an important example of such a scaffold. Its utility is demonstrated in the synthesis of axane sesquiterpenes like gleenol, which plays a role in repelling insects and regulating plant growth. researchgate.net The ability to synthesize and functionalize this spirocyclic system allows chemists to create libraries of novel compounds for drug discovery and development.
Precursors for Advanced Organic and Medicinal Chemistry Intermediates
The 1-oxaspiro[4.5]decane framework is not only found in final natural products but also serves as a precursor to valuable intermediates in organic and medicinal chemistry. For instance, a Lewis acid-catalyzed Prins/pinacol (B44631) cascade reaction has been developed to produce 7-substituted-8-oxaspiro[4.5]decan-1-ones. nih.gov These functionalized spirocycles are versatile intermediates that can be further elaborated into more complex molecules. The hydroxyl group in 1-Oxaspiro[4.5]decan-4-ol provides a crucial chemical handle for introducing additional functionality or for linking the spirocyclic core to other molecular fragments, enhancing its utility as an intermediate in multi-step syntheses.
Development of Chiral Ligands and Organocatalysts based on the Oxaspiro[4.5]decane Core
Asymmetric catalysis relies heavily on the use of chiral ligands and organocatalysts to control the stereochemical outcome of a reaction. nih.govsigmaaldrich.com The chiral center at the C4 position of this compound makes its rigid spirocyclic framework a promising scaffold for the design of new chiral ligands. The defined spatial arrangement of substituents on the spirocycle can create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of the catalyzed reaction. Chiral alcohols are common starting materials for a variety of ligand classes, positioning this compound as a potentially valuable precursor in this field.
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure alcohols and amines from prochiral ketones and imines. nih.gov The efficiency of this reaction depends on the chiral catalyst, which is typically a transition metal complexed with a chiral ligand. While numerous chiral ligands have been developed, the search for novel scaffolds that offer unique reactivity and selectivity is ongoing. sigmaaldrich.com Research on the asymmetric hydrogenation of related spirocyclic ketones, such as 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones, using chiral ruthenium catalysts highlights the compatibility of spirocyclic structures within this catalytic context. researchgate.net The rigid conformation of the oxaspiro[4.5]decane core could be exploited to create highly effective ligands for metal-catalyzed asymmetric hydrogenation, where the steric and electronic properties of the ligand dictate the stereochemical outcome.
Chiral alcohols are frequently used as precursors for catalysts in the asymmetric reduction of ketones. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ from a chiral amino alcohol. nih.gov This method is widely recognized for its high enantioselectivity in the borane-mediated reduction of prochiral ketones. As a chiral secondary alcohol, this compound represents a potential starting material for the synthesis of new chiral auxiliaries and catalysts for such reductions. By converting the hydroxyl group into a directing group or incorporating it into a larger catalytic framework, the stereochemical information of the this compound could be transferred to a prochiral substrate.
Table 2: Potential Applications in Chiral Catalysis
| Catalytic Application | Role of this compound | Key Principle |
|---|---|---|
| Asymmetric Hydrogenation | Precursor for a chiral ligand | The rigid spirocyclic scaffold creates a defined chiral environment around a metal catalyst. researchgate.net |
Diversity-Oriented Synthesis and Chemical Library Generation
The rigid, three-dimensional architecture of the 1-oxaspiro[4.5]decane framework, inherent in molecules like this compound, renders it an attractive scaffold for diversity-oriented synthesis (DOS). The goal of DOS is to efficiently generate collections of structurally diverse small molecules, which can then be screened for novel biological activities. Spiroketals, in general, are considered privileged structures in medicinal chemistry as they present substituents in well-defined vectors, making them ideal starting points for creating libraries of compounds with high three-dimensional diversity.
While direct and extensive examples of DOS starting specifically from this compound are not widespread in the literature, the application of closely related scaffolds provides a clear blueprint for its potential in this area. A notable example is the synthesis of a 162-member compound library built around the 1-oxa-7-azaspiro[4.5]decane core. This work illustrates a multi-stage divergence strategy to achieve significant molecular diversity from a single precursor.
The generation of this library showcases a systematic approach to introducing diversity at various stages of the synthesis:
Stereochemical Diversity: The initial synthesis can yield separable diastereomers of the spirocyclic core, immediately creating two distinct branches of compounds.
Scaffold Elaboration: Each diastereomer can be further modified using a variety of reagents to create different molecular scaffolds.
Appendage Diversity: Finally, functional groups on these scaffolds can be reacted with a range of building blocks to append a wide variety of substituents.
This divergent strategy is summarized in the table below, based on the synthesis of the 1-oxa-7-azaspiro[4.5]decane library.
| Diversification Stage | Strategy | Number of Variations | Outcome |
| Stage 1: Core Synthesis | Preparation of spirocyclic precursor | 2 | Generation of two separable diastereomers. |
| Stage 2: Scaffold Elaboration | Reaction with Horner-Emmons-Wadsworth reagents | 4 | Creation of four distinct scaffolds from each diastereomer. |
| Stage 3: Nitrogen Diversification | Three different modes of nitrogen functionalization | 3 | Introduction of varied substituents on the nitrogen atom. |
This systematic approach (2 diastereomers × 4 scaffold modifications × 3 appendage diversification modes) leads to 24 unique synthetic pathways, culminating in a library of 162 distinct compounds. The resulting library members possess significant structural variations, which is a key objective of chemical library generation for high-throughput screening and drug discovery.
The research findings for the synthesis of this library demonstrate the utility of the spiro[4.5]decane scaffold in combinatorial chemistry. The solution-phase parallel synthesis approach allows for the efficient production of a multitude of compounds. The characterization of these libraries confirms the successful incorporation of the planned diversity elements, providing a rich collection of molecules for biological evaluation.
The table below outlines the types of diversification introduced in the synthesis of the 1-oxa-7-azaspiro[4.5]decane library, which serves as a model for how this compound could be utilized.
| Parameter | Description | Examples of Reagents/Building Blocks |
| Stereochemistry | Separation of diastereomeric spirocyclic intermediates. | Not applicable (separation-based). |
| Scaffold Modification | Elaboration of the core structure. | Horner-Emmons-Wadsworth reagents. |
| Functional Group Appendage | Diversification of the nitrogen atom. | Alkylation, acylation, and sulfonylation reagents. |
By employing such strategies, the 1-oxaspiro[4.5]decane core, derivable from precursors like this compound, can serve as a valuable starting point for the generation of sophisticated chemical libraries, thereby facilitating the discovery of new biologically active molecules.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Achievements
Research into the 1-oxaspiro[4.5]decane ring system and spiroketals, in general, has led to significant advancements in synthetic organic chemistry. Key achievements include the development of various synthetic methodologies, such as acid-catalyzed spiroketalization, tandem Prins/pinacol (B44631) reactions, and Diels-Alder cycloadditions, which have provided access to a diverse range of spiroketal structures. researchgate.net For instance, a novel Lewis acid-catalyzed Prins/pinacol cascade process has been successfully developed for the synthesis of substituted 8-oxaspiro[4.5]decan-1-ones. rsc.org
Furthermore, the biological importance of the spiroketal moiety has been firmly established, with numerous spiroketal-containing compounds exhibiting potent biological activities. This has spurred extensive research into their potential as therapeutic agents.
Unexplored Avenues in 1-Oxaspiro[4.5]decan-4-ol Chemistry
The chemistry of this compound remains a largely uncharted territory. Future research should focus on the development of stereoselective synthetic routes to access all possible stereoisomers of this compound. The presence of two stereocenters, one at the spirocyclic carbon and another at the carbon bearing the hydroxyl group, implies the existence of four possible stereoisomers. The synthesis and characterization of each of these isomers would be a crucial first step.
Furthermore, the reactivity of the hydroxyl group at the 4-position in various chemical transformations is yet to be explored. Studies on its oxidation, esterification, and etherification would provide valuable insights into its chemical behavior and could lead to the synthesis of novel derivatives with potentially interesting properties. A comprehensive spectroscopic analysis, including advanced NMR techniques, would be essential to fully elucidate the three-dimensional structure and conformational preferences of these molecules.
Emerging Trends in Spiroketal Synthesis and Application
The field of spiroketal synthesis is continuously evolving, with a clear trend towards the development of more efficient and stereoselective methods. The use of organocatalysis, transition-metal catalysis, and enzymatic reactions are emerging as powerful tools to control the stereochemical outcome of spiroketalization reactions. Diversity-oriented synthesis approaches are also being employed to generate libraries of spiroketal compounds for high-throughput screening in drug discovery programs.
In terms of applications, the unique three-dimensional structure of spiroketals is being increasingly exploited in the design of novel materials. Their rigid framework and defined spatial arrangement of functional groups make them attractive building blocks for the construction of polymers with specific properties, as well as for the development of new chiral ligands and catalysts.
Potential for Novel Functional Materials and Pharmaceutical Leads
The structural features of this compound and its derivatives suggest their potential as scaffolds for the development of new functional materials and pharmaceutical leads. The presence of a hydroxyl group provides a handle for further functionalization, allowing for the attachment of various pharmacophores or polymerizable units.
The spiroketal core can impart conformational rigidity, which is often a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The exploration of the biological activity of this compound and its derivatives against a range of therapeutic targets is a promising area for future research. In the realm of materials science, the incorporation of this spiroketal unit into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
